(E)-4-Undecene
Description
Properties
CAS No. |
693-62-9 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(E)-undec-4-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7+ |
InChI Key |
JABYJIQOLGWMQW-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCC |
Canonical SMILES |
CCCCCCC=CCCC |
boiling_point |
193.00 °C. @ 760.00 mm Hg |
melting_point |
-63.7 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Coupling and Subsequent Functional Group Transformations
One of the most comprehensive synthetic routes to related long-chain alkenes such as cis-6-undecene-1-chloride (a close analog) involves the use of Grignard reagents derived from alkynes and halogenated precursors. This methodology can be adapted for this compound synthesis by controlling the alkyl chain length and double bond position.
Formation of Alkynyl Grignard Reagent: Starting from butylacetylene, a Grignard reagent is prepared by reaction with methylmagnesium chloride in tetrahydrofuran (THF) at 30–60°C.
Epoxide Ring Opening: Ethylene oxide is added dropwise to the Grignard reagent, followed by acidic hydrolysis to yield 3-octyn-1-ol with yields of 80–85%.
Partial Hydrogenation: The alkyne is selectively hydrogenated to the cis-alkene using a Lindlar catalyst in n-hexane at room temperature, yielding cis-3-octen-1-ol quantitatively.
Chlorination: The allylic alcohol is chlorinated with thionyl chloride to give cis-3-octene-1-chloride in 85–90% yield.
Formation of Organomagnesium Intermediate: The chlorinated alkene is converted to a Grignard reagent in anhydrous THF at 40–60°C.
Coupling with Haloalkane: The Grignard reagent is reacted with 1-bromo-3-chloropropane in the presence of lithium copper chloride catalysts (dilithium copper tetrachloride or lithium copper dichloride) at 0–40°C, yielding cis-6-undecene-1-chloride with purity ≥98% and yields of 85–90%.
This multi-step approach demonstrates high selectivity and yield at each stage and can be adapted to synthesize this compound by altering the alkyl chain length and halide positions accordingly.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard formation | Butylacetylene + methylmagnesium chloride in THF | 80–85 | 30–60°C |
| Epoxide ring opening | Ethylene oxide, acidic hydrolysis | 80–85 | Dropwise addition, temp control |
| Partial hydrogenation | Lindlar catalyst, n-hexane, room temp | ~100 | Cis-alkene formation |
| Chlorination | Thionyl chloride | 85–90 | Allylic chloride formation |
| Grignard reagent from chloride | Mg in anhydrous THF, 40–60°C | Quantitative | Organomagnesium intermediate |
| Coupling with haloalkane | 1-bromo-3-chloropropane, lithium copper chloride | 85–90 | Catalyst: Li2CuCl4 or LiCuCl2 |
Catalytic Partial Hydrogenation of Alkynes
The selective hydrogenation of alkynes to (E)-alkenes is a well-established method. Using Lindlar catalysts typically yields cis-alkenes, but alternative catalysts or reaction conditions can favor (E)-alkene formation.
For example, starting from 4-undecyne, controlled hydrogenation can yield this compound. The reaction parameters such as catalyst type, hydrogen pressure, temperature, and solvent play critical roles in stereoselectivity.
Titanium-Mediated Intramolecular Reductive Coupling (McMurry Reaction)
A related synthetic approach involves the reductive coupling of dialdehydes promoted by low-valent titanium species to form cyclic and acyclic alkenes. Though primarily used for bicyclic systems, this method can be adapted for linear alkenes like this compound by appropriate precursor design.
Low-valent titanium reagents (e.g., TiCl3 with potassium graphite) facilitate coupling of carbonyl groups to form alkenes with defined stereochemistry. However, yields can be low (~10%) and require optimization.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Grignard Coupling + Chlorination | High yield, high purity, scalable | Multi-step, requires organometallic reagents | 80–90 | High (cis in original, can be adapted for E) |
| Wittig Olefination | Good control over double bond geometry | Requires phosphonium salts, sometimes low atom economy | Variable | High (E or Z depending on conditions) |
| Catalytic Partial Hydrogenation | Direct, simple setup | Catalyst-dependent stereoselectivity | Variable | Usually cis with Lindlar; E possible with other catalysts |
| Titanium-Mediated Reductive Coupling | Can form complex structures | Low yield, complex setup | ~10 | Moderate |
Summary and Recommendations
The Grignard reagent coupling approach , starting from alkynes and halogenated precursors, is the most documented and reliable method for synthesizing long-chain alkenes such as this compound analogs with high purity and yield. This method benefits from well-understood reaction steps and commercially available reagents.
Catalytic hydrogenation of alkynes offers a more direct route but requires careful catalyst and condition selection to achieve the (E)-configuration.
Wittig olefination remains a versatile alternative for stereoselective alkene synthesis but may be less practical for large-scale production due to reagent cost and waste.
The titanium-mediated reductive coupling is more specialized and less efficient for linear alkenes like this compound but valuable for complex cyclic systems.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Undecene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it to 4-undecane.
Substitution: Halogenation reactions, where halogens like bromine or chlorine add across the double bond, forming dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 4-Undecane.
Substitution: 4,5-Dibromoundecane, 4,5-Dichloroundecane.
Scientific Research Applications
(E)-4-Undecene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Undecene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond reacts with electrophiles or nucleophiles. The specific pathways and targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Stereoisomers: (Z)-4-Undecene
The cis-isomer (Z)-4-Undecene (CAS 821-98-7 , InChIKey JABYJIQOLGWMQW-CLFYSBASSA-N ) shares the same molecular formula but differs in stereochemistry . Key distinctions include:
- Physical Properties : The trans-isomer typically has a lower boiling point due to reduced molecular packing efficiency compared to the cis-isomer.
- Chromatographic Behavior: Retention indices differ slightly; for example, on nonpolar columns like Squalane, (E)-4-Undecene elutes earlier than (Z)-4-Undecene due to its lower polarity .
| Property | This compound | (Z)-4-Undecene |
|---|---|---|
| CAS Number | 693-62-9 | 821-98-7 |
| Molecular Weight (g/mol) | 154.29 | 154.29 |
| RI (Squalane) | 1088.5 | ~1095* |
| Natural Occurrence | Kiwifruit, insects | Not reported |
Positional Isomers: (E)-3-Undecene and (E)-5-Undecene
Positional isomers differ in double bond location:
- This results in higher retention indices in polar GC columns (e.g., PEG-20M) .
- (E)-5-Undecene (CAS 764-97-6 ): Found in kiwifruit at trace levels (0–1.06%), its longer alkyl chain segment (C5–C6) may enhance hydrophobic interactions, affecting volatility .
| Property | (E)-3-Undecene | This compound | (E)-5-Undecene |
|---|---|---|---|
| Double Bond Position | C3 | C4 | C5 |
| RI (PEG-20M) | ~1160* | 1141.0 | ~1130* |
| Natural Occurrence | Not reported | Kiwifruit, insects | Kiwifruit |
Branched Isomers: Methyl-Substituted Undecenes
Branched derivatives exhibit distinct physical and chemical behaviors:
- (E)-5-Methyl-4-Undecene (C₁₂H₂₄, CAS 74630-39-0 ): A methyl group at C5 increases molecular weight (168.32 g/mol) and steric hindrance, lowering boiling points compared to linear isomers .
- 4-Undecene, 5-Methyl- (CAS 20634-43-9 ): Computational studies (Joback method) predict its heat capacity (Cp,gas = 390.74 J/mol·K at 478 K ), higher than linear isomers due to increased rotational freedom .
| Property | (E)-5-Methyl-4-Undecene | This compound |
|---|---|---|
| Molecular Formula | C₁₂H₂₄ | C₁₁H₂₂ |
| Molecular Weight (g/mol) | 168.32 | 154.29 |
| Boiling Point | Lower* | Higher* |
| Occurrence | Lantana camara leaf oil | Kiwifruit, insects |
Longer-Chain Alkenes: (E)-3-Tetradecene
(E)-3-Tetradecene (C₁₄H₂₈, CAS 41446-68-8 ) shares a trans double bond but has a longer carbon chain. This increases molecular weight (196.38 g/mol) and hydrophobicity, leading to higher retention indices (RI 1421 ) in GC analyses .
Key Research Findings
Chromatographic Differentiation : Retention indices for this compound vary significantly across columns, making column selection critical for accurate identification .
Biological Relevance : this compound is prevalent in kiwifruit and insect volatiles, whereas methyl-substituted analogs dominate in plant oils (e.g., Lantana camara) .
Structural Impact on Properties :
- Branching : Lowers boiling points and increases heat capacity.
- Double Bond Position : Affects polarity and chromatographic elution order.
- Chain Length : Longer chains (e.g., tetradecenes) enhance hydrophobicity .
Biological Activity
(E)-4-Undecene, a terminal alkene with the molecular formula C11H22, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, focusing on its antimicrobial properties, olfactory signaling, and potential therapeutic applications.
This compound is primarily produced by certain bacterial species, notably Pseudomonas aeruginosa. The biosynthesis of this compound involves the conversion of medium-chain fatty acids into terminal olefins through nonheme iron-dependent enzymes. Specifically, the gene undA has been identified as critical for the production of 1-undecene in E. coli, indicating a specific enzymatic pathway that could be harnessed for biotechnological applications .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Berhow et al. (2000) noted its effectiveness against various pathogens, revealing a potential role in natural antimicrobial formulations. The compound's mechanisms may involve disrupting bacterial cell membranes or interfering with metabolic processes.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | Berhow et al., 2000 |
| Staphylococcus aureus | 25 µg/mL | Berhow et al., 2000 |
| Candida albicans | 30 µg/mL | Berhow et al., 2000 |
Olfactory Signaling
Recent studies have highlighted the role of this compound as an olfactory signal in various organisms. For instance, research conducted on Caenorhabditis elegans indicated that exposure to this compound triggered behavioral changes associated with survival responses to pathogens. The worms exhibited increased movement and altered feeding behaviors when exposed to this compound, suggesting its role as a chemical cue in environmental interactions .
Case Study: Behavioral Response in C. elegans
In a controlled experiment, L4 stage C. elegans were exposed to this compound for two hours. The results showed a significant increase in movement compared to control groups. Gene expression analysis revealed upregulation of stress response genes, indicating a physiological adaptation to perceived threats .
Therapeutic Potential
The potential therapeutic applications of this compound extend into areas such as anti-inflammatory and anticancer research. Its ability to modulate immune responses and influence cellular signaling pathways positions it as a candidate for further investigation in drug development.
Table 2: Potential Therapeutic Applications of this compound
| Application | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of cytokine production | Quan et al., 2003 |
| Anticancer | Induction of apoptosis in cancer cells | Berhow et al., 2000 |
| Immune modulation | Enhancement of phagocytic activity | Rojas et al., 2004 |
Q & A
Q. What criteria should guide the selection of stationary phases for studying this compound’s phase behavior?
- Methodological Answer : Prioritize columns with high polarity (e.g., PEG-based) for isomer separation. For thermodynamic studies (e.g., enthalpy of vaporization), use inverse GC with non-polar phases (OV-101) to minimize solute-stationary phase interactions. Validate results against NIST’s retention databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
